An In-Depth Technical Guide to 2-Propylvaleraldehyde (CAS: 18295-59-5) for Research and Development
An In-Depth Technical Guide to 2-Propylvaleraldehyde (CAS: 18295-59-5) for Research and Development
Introduction
2-Propylvaleraldehyde, also known as 2-Propylpentanal, is a branched-chain aliphatic aldehyde with the chemical formula C₈H₁₆O.[1][2] Identified by its CAS number 18295-59-5, this compound serves as a valuable synthetic intermediate in organic chemistry.[1][3] While its direct applications in drug development are not yet extensively documented, its structural features and the reactivity of its aldehyde functional group make it a compound of interest for creating more complex molecular architectures.
This technical guide provides a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, outlines a proven synthetic route with a detailed experimental protocol, presents its expected spectroscopic profile for analytical characterization, discusses its chemical reactivity, and proposes a framework for biological activity screening. All information is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational for its safe handling, application in reactions, and purification. The key properties of 2-Propylvaleraldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 18295-59-5 | [1][2][4] |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][2][5] |
| Synonyms | 2-Propylpentanal, 2-Propyl Pentyraldehyde | [1][2][3] |
| Appearance | Light Yellow Oil | [] |
| Density | 0.809 g/cm³ | [1] |
| Boiling Point | 78-81 °C @ 150 mm Hg | [1] |
| Flash Point | 46.2 °C | [1] |
| Refractive Index | 1.4142 | [1] |
| Vapor Pressure | 2.11 mmHg @ 25 °C | [1] |
| LogP | 2.40 | [1] |
| Storage Temperature | Refrigerator (2-8 °C) | [1][7] |
Synthesis and Purification
The synthesis of 2-Propylvaleraldehyde is reliably achieved through the Lewis acid-catalyzed rearrangement of a corresponding epoxide. This method provides a high yield of the desired aldehyde.
Primary Synthetic Route: Epoxide Rearrangement
The most cited method for synthesizing 2-Propylvaleraldehyde involves the rearrangement of 2,2-dipropyl-oxirane (also named 2-propyl-1,2-epoxypentane) using boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst in an aprotic solvent like benzene.[8][9] The reaction proceeds rapidly at low temperatures. The causality behind this choice is the high efficiency of BF₃·OEt₂ in coordinating with the epoxide oxygen, which facilitates a hydride shift to form the thermodynamically stable aldehyde product.
Caption: Synthesis of 2-Propylvaleraldehyde via epoxide rearrangement.
Experimental Protocol: Synthesis from 2,2-Dipropyl-oxirane
This protocol is adapted from established literature procedures.[8][9] It constitutes a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed via spectroscopic methods as described in Section 4.0.
Materials:
-
2,2-Dipropyl-oxirane (1 equivalent)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.5 equivalents)
-
Anhydrous benzene
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 2,2-dipropyl-oxirane (1 eq.) in anhydrous benzene inside a round-bottom flask equipped with a magnetic stirrer.
-
Cool the vigorously stirred solution to 0 °C using an ice bath.
-
Prepare a solution of boron trifluoride etherate (0.5 eq.) in benzene and add it dropwise to the cooled epoxide solution via a dropping funnel.
-
After the addition is complete, stir the reaction mixture for an additional 1-5 minutes at 0 °C.[9]
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ and then with water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield a colorless oil.[9]
Purification
The crude product obtained is a colorless oil.[9] Further purification can be achieved by vacuum distillation. The literature reports a boiling point of 60-63 °C at 0.1 mm Hg, which serves as a benchmark for collecting the pure fraction.[9]
Spectroscopic Characterization
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-Propylvaleraldehyde. This data provides a reliable reference for confirming the identity of the synthesized product.
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Aldehyde H (CHO) | ~9.5-9.7 ppm (t) | Highly deshielded proton attached to a carbonyl carbon. |
| α-H (CH-CHO) | ~2.1-2.4 ppm (m) | Proton adjacent to the electron-withdrawing carbonyl group. | |
| Alkyl H's (CH₂, CH₃) | ~0.8-1.6 ppm (m) | Standard chemical shift for aliphatic protons. | |
| ¹³C NMR | Carbonyl C (C=O) | ~200-205 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon.[13] |
| α-C (CH-CHO) | ~50-55 ppm | Alpha-carbon attached to the carbonyl. | |
| Alkyl C's (CH₂, CH₃) | ~10-40 ppm | Standard chemical shift for sp³ hybridized carbons. | |
| IR Spectroscopy | C=O Stretch | ~1725 cm⁻¹ (strong) | Strong, sharp absorption characteristic of a saturated aliphatic aldehyde.[13] |
| Aldehyde C-H Stretch | ~2720 & 2820 cm⁻¹ (medium) | Two distinct peaks characteristic of the C-H bond of an aldehyde group.[13] | |
| Mass Spectrometry | Molecular Ion (M⁺) | 128 m/z | Corresponds to the exact mass of C₈H₁₆O.[1] |
| α-Cleavage Fragment | 99 or 57 m/z | Loss of an ethyl or propyl radical, respectively. | |
| McLafferty Fragment | 86 or 58 m/z | Result of McLafferty rearrangement, a common fragmentation for aldehydes.[13] |
Standardized Analytical Protocols
The following protocols provide a framework for obtaining high-quality spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 10-20 mg of purified 2-Propylvaleraldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Ensure a sufficient number of scans are averaged to achieve a high signal-to-noise ratio.[12]
FTIR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a neat sample can be analyzed. Place a single drop of the oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[12]
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background scan of the clean salt plates and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and plate-related interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent such as dichloromethane or methanol.
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., nonpolar DB-5ms) to ensure separation from any impurities.
-
MS Analysis: Analyze the eluting compound using an electron ionization (EI) mass spectrometer to generate the mass spectrum and identify the molecular ion and key fragments.[14]
Chemical Reactivity and Potential Applications
The synthetic utility of 2-Propylvaleraldehyde stems from the versatile reactivity of its aldehyde functional group.
Core Reactivity of the Aldehyde Functional Group
Like other aldehydes, 2-Propylvaleraldehyde is susceptible to oxidation, reduction, and various condensation reactions.[15][16] These transformations allow it to serve as a building block for a wide range of other molecules.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-propylvaleric acid, using common oxidizing agents (e.g., Jones reagent, KMnO₄).
-
Reduction: Can be reduced to the primary alcohol, 2-propyl-1-pentanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation: The α-hydrogen is acidic, allowing it to participate in base-catalyzed reactions such as aldol condensations to form larger, more complex structures.[17]
Caption: Core chemical transformations of 2-Propylvaleraldehyde.
Potential Applications
Currently, 2-Propylvaleraldehyde is primarily recognized as a synthetic intermediate.[1][3] By analogy with similar C5 aldehydes like pentanal, which are precursors to fragrances and PVC plasticizers, 2-Propylvaleraldehyde holds potential as a precursor in the synthesis of:
-
Specialty Plasticizers: The corresponding alcohol (2-propyl-1-pentanol) could be used to create branched phthalate or adipate esters.
-
Fragrance and Flavor Compounds: Branched aldehydes and their derivatives are often used in the fragrance industry.
-
Pharmaceutical Scaffolds: As a versatile building block for introducing a branched C8 chain into larger, biologically active molecules.
Biological Activity Screening (A Methodological Approach)
As of this writing, there is no significant published research detailing the specific biological activities of 2-Propylvaleraldehyde. For drug development professionals, this presents an opportunity for novel investigation. Below are standardized protocols for initial in vitro screening to assess its potential antioxidant and antibacterial properties.
Caption: A general workflow for initial biological activity screening.
Protocol: In Vitro Antioxidant Activity (DPPH Assay)
This protocol measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18]
-
Preparation: Prepare a stock solution of 2-Propylvaleraldehyde in ethanol. Prepare a series of dilutions from this stock. Prepare a 0.1 mM solution of DPPH in ethanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (ethanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[18]
Protocol: In Vitro Antibacterial Activity (Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against representative bacterial strains (e.g., E. coli and S. aureus).[18][19]
-
Preparation: Prepare a 2-fold serial dilution of 2-Propylvaleraldehyde in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety, Handling, and Storage
Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of 2-Propylvaleraldehyde. The information below is synthesized from multiple safety data sheets (SDS).[7][20][21][22]
| Aspect | Guideline |
| Hazard Identification | Flammable Liquid: Keep away from heat, sparks, and open flames.[20][22]Health Hazards: Harmful if inhaled. Causes serious eye irritation and may cause skin irritation or an allergic reaction. May cause respiratory irritation.[7][20] |
| Handling & PPE | Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7][21]Grounding: Ground/bond container and receiving equipment to prevent static discharge.[20][21]Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][21] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][21]Skin: Wash off with soap and plenty of water.[7]Inhalation: Move person into fresh air.[7][22] |
| Storage | Conditions: Store in a cool, well-ventilated place. Keep container tightly closed.[1][21]Stability: May form explosive peroxides on prolonged storage. Consider storing under an inert atmosphere (e.g., nitrogen).[21] |
Conclusion
2-Propylvaleraldehyde (CAS: 18295-59-5) is a versatile branched aldehyde with well-defined physicochemical properties and an established, high-yield synthetic pathway. Its primary value lies in its role as a synthetic intermediate, offering a C8 scaffold for the construction of more complex molecules relevant to materials science, fragrances, and potentially pharmaceuticals. While its biological profile remains unexplored, this guide provides the necessary technical information and methodological frameworks for scientists to safely handle, characterize, and investigate this compound. Future research into its reactivity and biological activity is warranted to fully unlock its potential in various fields of chemical and biomedical research.
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